molecular formula C19H17ClN2O3 B5230165 N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide

N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide

Cat. No. B5230165
M. Wt: 356.8 g/mol
InChI Key: XXVOFZOKQAFCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide family. It has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed to act by inhibiting various biological targets such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. It has also been shown to modulate the activity of various receptors such as GABA-A, NMDA, and serotonin receptors.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of DNA gyrase and topoisomerase IV. It has also been shown to modulate the activity of various neurotransmitters such as GABA, glutamate, and serotonin, which are involved in the regulation of mood, cognition, and behavior. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be useful for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. For example, it is readily available and relatively inexpensive compared to other compounds with similar biological activity. It also has a wide range of biological targets, which makes it useful for studying various biological processes. However, it also has some limitations. For example, it has low solubility in water, which may limit its use in some experiments. It also has potential toxicity, which may require caution when handling and using the compound.

Future Directions

N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has several potential future directions for research. For example, it may be useful for the development of new drugs for the treatment of various diseases such as cancer, bacterial infections, and viral infections. It may also be useful for the development of new tools for studying various biological processes such as protein-protein interactions, signal transduction pathways, and gene expression. In addition, it may be useful for the development of new imaging agents for diagnostic purposes.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide involves the reaction of 2-chloroaniline with 2-ethoxyacetylacetone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with 6-methoxy-2-naphthoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The final product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, bacterial infections, and viral infections. In pharmacology, it has been studied for its potential use as a modulator of various biological targets such as enzymes, receptors, and ion channels. In biochemistry, it has been investigated for its potential use as a tool for studying various biological processes such as protein-protein interactions, signal transduction pathways, and gene expression.

properties

IUPAC Name

N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-22-11-14(19(24)21-16-7-5-4-6-15(16)20)18(23)13-10-12(25-2)8-9-17(13)22/h4-11H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVOFZOKQAFCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.